chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone
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Overview
Description
Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a heterocyclic compound that features a fused chromene and pyrazole ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetyl-4-hydroxycoumarin with aryl or heteroaryl aldehydes in the presence of a base such as piperidine in chloroform . This reaction forms the chromene ring system, which is then further reacted with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted nitrophenyl compounds.
Scientific Research Applications
Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . The nitrophenyl group enhances the compound’s ability to interact with various biological targets, increasing its potency and specificity .
Comparison with Similar Compounds
Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone can be compared with other similar compounds, such as:
Chromeno[4,3-c]pyrazol-4(2H)-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Coumarin derivatives: These compounds have a similar chromene ring system but lack the pyrazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its fused ring system and the presence of the nitrophenyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZTZQXYJCTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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